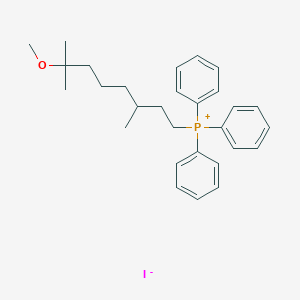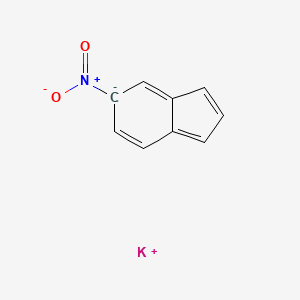
potassium;5-nitroinden-5-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;5-nitroinden-5-ide is a chemical compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an indene ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;5-nitroinden-5-ide typically involves the nitration of indene followed by the formation of the potassium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the indene ring. The reaction is usually conducted at low temperatures to control the reaction rate and prevent over-nitration.
After nitration, the resulting 5-nitroindene is treated with a potassium hydroxide solution to form the potassium salt. The reaction conditions for this step include maintaining a basic environment and controlling the temperature to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as crystallization and filtration, ensures the purity of the final product. Additionally, industrial processes may incorporate safety measures to handle the reactive and potentially hazardous chemicals involved in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;5-nitroinden-5-ide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or sulfonating agents (SO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 5-aminoindene.
Substitution: Formation of halogenated or sulfonated derivatives of 5-nitroindene.
Wissenschaftliche Forschungsanwendungen
Potassium;5-nitroinden-5-ide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of potassium;5-nitroinden-5-ide involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electron transfer processes and the formation of reactive intermediates that can interact with biological or chemical targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium iodide (KI): A simple ionic compound with different chemical properties and applications.
Potassium iodate (KIO3): Another potassium salt with distinct reactivity and uses.
5-nitroindene: The non-potassium salt form of the compound, which has similar but distinct chemical behavior.
Uniqueness
Potassium;5-nitroinden-5-ide is unique due to the presence of both the nitro group and the potassium ion, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for specific interactions and reactions that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
138710-20-0 |
|---|---|
Molekularformel |
C9H6KNO2 |
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
potassium;5-nitroinden-5-ide |
InChI |
InChI=1S/C9H6NO2.K/c11-10(12)9-5-4-7-2-1-3-8(7)6-9;/h1-6H;/q-1;+1 |
InChI-Schlüssel |
KUDYTSWLLPCHIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C[C-](C=CC2=C1)[N+](=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




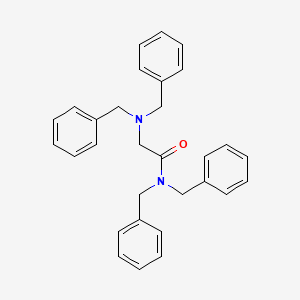

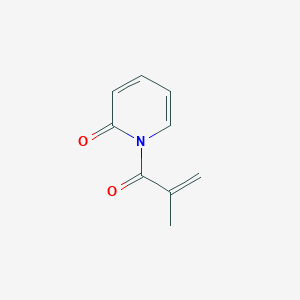

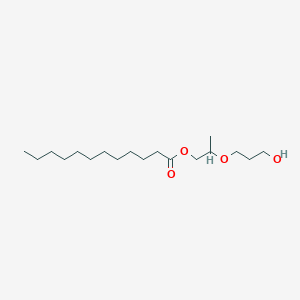
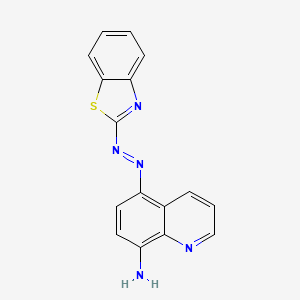
![4-[(E)-{4-[(8-Bromooctyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B14289400.png)
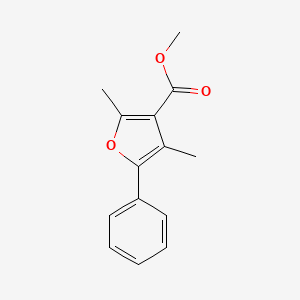

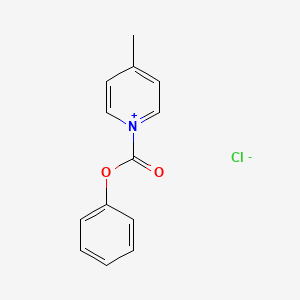
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
